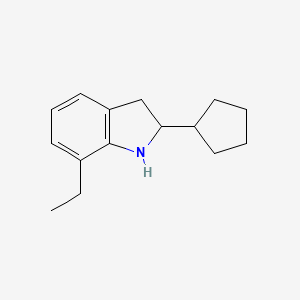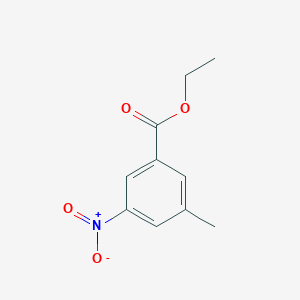![molecular formula C9H12O6 B11891148 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid typically involves multiple steps. One common method involves the polycondensation of optically active monomers . The specific synthetic routes and reaction conditions can vary, but they generally include the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic backbone or the carboxylic acid groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the design of metal-organic frameworks (MOFs) due to its non-aromatic backbone, which helps control pore chemistry and interpenetration . . In industry, it can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid spirocyclic backbone provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . This unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for complex molecular architectures.
Comparison with Similar Compounds
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid can be compared to other similar compounds, such as terephthalic acid and other aromatic dicarboxylates. Unlike these aromatic compounds, Fecht’s acid has a non-aromatic spirocyclic backbone, which provides greater steric bulk and different chemical properties . Other similar compounds include cyclohexane derivatives and short linear alkyl dicarboxylates . The unique structure of Fecht’s acid makes it particularly useful in applications where control of pore chemistry and interpenetration is important.
Properties
Molecular Formula |
C9H12O6 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-5(11)8(14)1-7(2-8)3-9(15,4-7)6(12)13/h14-15H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
WOHHWPZSYHVWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(=O)O)O)CC(C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)

![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
